9,10-Dihydroxydecanoic acid

Description

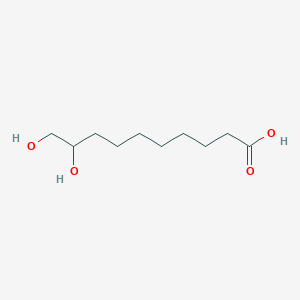

Structure

3D Structure

Properties

Molecular Formula |

C10H20O4 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

9,10-dihydroxydecanoic acid |

InChI |

InChI=1S/C10H20O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h9,11-12H,1-8H2,(H,13,14) |

InChI Key |

MPGCBPBCHYRWEM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(CO)O)CCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Biogenetic Pathways of Dihydroxydecanoic Acids

Enzymatic Hydroxylation Mechanisms

The hydroxylation of fatty acids is a critical biological process catalyzed by several enzyme systems. These systems exhibit distinct mechanisms and regioselectivity, contributing to the diverse array of hydroxylated fatty acids found in nature.

Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-thiolate monooxygenases known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids. researchgate.netresearchgate.netresearchgate.net In these reactions, one atom of molecular oxygen is inserted into the substrate, while the other is reduced to water, a process requiring electron donors like NADPH. nih.gov

CYPs can hydroxylate fatty acids at various positions:

Omega (ω)-hydroxylation: Addition of a hydroxyl group at the terminal methyl carbon, the carbon furthest from the carboxyl group. wikipedia.orgnih.gov This is a common reaction for medium-chain fatty acids.

In-chain hydroxylation: Hydroxylation at carbons within the alkyl chain. researchgate.net

Alpha (α)- and Beta (β)-hydroxylation: Hydroxylation at positions near the carboxyl group. researchgate.net

While CYPs are well-known for mono-hydroxylation, the formation of a vicinal diol like 9,10-dihydroxydecanoic acid is more commonly associated with a two-step epoxygenase-hydrolase pathway (see 3.1.3), where a CYP enzyme may perform the initial epoxidation step. pnas.org The direct, successive hydroxylation of adjacent carbons by a single P450 enzyme is less typical. However, various CYP families are integral to fatty acid metabolism, providing the foundational reactions that can lead to dihydroxy products. researchgate.netnih.gov

Table 1: Selected Cytochrome P450 Families Involved in Fatty Acid Hydroxylation

| CYP Family | Primary Hydroxylation Position | Common Substrates | Biological Role |

|---|---|---|---|

| CYP4A | Omega (ω) | Medium and long-chain fatty acids, Arachidonic Acid | Fatty acid metabolism, production of signaling molecules (e.g., 20-HETE). nih.govmedsciencegroup.com |

| CYP2E1 | Omega-1 (ω-1) | Lauric acid, Myristic acid | Plays a role in fatty acid overload conditions. medsciencegroup.com |

| CYP152 Family | Alpha (α), Beta (β) | Medium and long-chain fatty acids | Peroxide-dependent hydroxylation. researchgate.netresearchgate.net |

| CYP Epoxygenases | Forms epoxides at double bonds | Unsaturated fatty acids (e.g., Arachidonic, Linoleic) | Creates epoxide intermediates for signaling or further metabolism into diols. pnas.orgmdpi.com |

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). portlandpress.commdpi.com This pathway is fundamental to the generation of lipid mediators involved in inflammation and immune responses. nih.gov

The formation of dihydroxy fatty acids via the LOX pathway typically involves a "double dioxygenation" mechanism, where the enzyme acts on a PUFA substrate twice or in concert with other enzymes. researchgate.netrsc.org This process can generate a variety of dihydroxy products, such as leukotrienes and resolvins. nih.govrsc.org It is important to note that the substrate for LOX enzymes must contain double bonds; therefore, a saturated fatty acid like decanoic acid would not be a direct precursor. The pathway would require an unsaturated precursor, such as a decadienoic acid, to generate a dihydroxydecanoic acid derivative.

A primary route for the formation of vicinal diols, such as 9,10-dihydroxydecanoic acid, is a two-step process involving epoxygenase and epoxide hydrolase enzymes. nih.govresearchgate.net

Epoxidation: In the first step, an epoxygenase, often a Cytochrome P450 enzyme, converts a double bond in an unsaturated fatty acid into an epoxide. pnas.orgmdpi.com For the synthesis of 9,10-dihydroxydecanoic acid, the precursor would be 9-decenoic acid, which would be converted to 9,10-epoxydecanoic acid.

Hydrolysis: In the second step, an epoxide hydrolase (EH) enzyme catalyzes the addition of a water molecule to the epoxide ring, opening it to form the corresponding diol. nih.govwikipedia.org

There are several forms of epoxide hydrolases, with soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) being the most studied. mdpi.comnih.gov The sEH is particularly efficient at hydrolyzing fatty acid epoxides, converting them into their diol counterparts, which are generally considered less biologically active. pnas.orgmdpi.comnih.gov This pathway is well-documented for longer-chain fatty acids, and a proof-of-concept study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using a combination of a fatty acid desaturase (to create the double bond), an epoxygenase, and an epoxide hydrolase. nih.govresearchgate.net

Precursor Identification and Metabolic Flux in Biological Systems

The availability of precursors and the flow of metabolites through various pathways (metabolic flux) are crucial for the synthesis of 9,10-dihydroxydecanoic acid. Biological systems can draw from different fatty acid pools and utilize alternative catabolic pathways to generate the necessary building blocks.

Shorter-chain hydroxy fatty acids can be derived from the breakdown of longer-chain precursors. For instance, studies in honeybees have shown that 9-hydroxydecanoic acid (9-HDA) and 10-hydroxydecanoic acid (10-HDA) can be produced through the β-oxidation of longer-chain hydroxylated fatty acids that originate from stearic acid (C18). nih.gov In this proposed pathway, stearic acid is first hydroxylated at the ω- and (ω-1)-positions, and the resulting hydroxy acids are then shortened via the β-oxidation pathway. nih.gov This principle suggests that 9,10-dihydroxystearic acid, which can be formed from oleic acid, could potentially be catabolized through peroxisomal β-oxidation to yield 9,10-dihydroxydecanoic acid, although this specific conversion is not extensively documented.

Metabolic flux analysis, often using isotopic labeling, is a powerful tool to quantify the flow of carbon through metabolic networks, helping to identify the contributions of different precursors to a final product. nih.govnih.govoup.com Such analyses can elucidate how carbon from longer fatty acids is channeled into the synthesis of shorter, functionalized fatty acids.

The omega (ω)-oxidation pathway is an alternative route for fatty acid degradation that occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.com This pathway is typically minor but gains importance when the primary β-oxidation pathway is impaired. microbenotes.com It is particularly relevant for medium-chain fatty acids (C10-C12). wikipedia.orgmicrobenotes.comnih.gov

The process involves three main steps:

Hydroxylation: A mixed-function oxidase involving cytochrome P450 introduces a hydroxyl group at the terminal omega (ω) carbon. byjus.comallen.in For decanoic acid, this produces 10-hydroxydecanoic acid.

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid (in this case, decanedioic acid). byjus.com

Table 2: Steps of the Omega-Oxidation Pathway for Decanoic Acid

| Step | Reaction Type | Enzyme(s) | Product |

|---|---|---|---|

| 1 | Hydroxylation | Cytochrome P450 monooxygenase (e.g., CYP4A family) | 10-Hydroxydecanoic acid |

| 2 | Oxidation (Dehydrogenation) | Alcohol dehydrogenase | 10-oxodecanoic acid |

| 3 | Oxidation (Dehydrogenation) | Aldehyde dehydrogenase | Decanedioic acid (a C10 dicarboxylic acid) |

Biosynthetic Pathways in Apine Glandular Secretions

The glandular secretions of honeybees, particularly royal jelly produced in the mandibular and hypopharyngeal glands of worker bees (Apis mellifera), are a complex mixture of proteins, sugars, and unique lipids. Among these lipids are various hydroxylated fatty acids that play crucial roles in larval development and colony maintenance. While several dihydroxydecanoic acids have been identified in these secretions, their specific biosynthetic pathways are not as well-elucidated as those of their more abundant monohydroxylated counterparts.

Royal jelly is known to contain a variety of fatty acids, with the most prominent being (E)-10-hydroxy-2-decenoic acid (10-HDA). However, more complex structures, including dihydroxylated forms, have also been isolated. Research has identified several chiral hydroxy fatty acids in royal jelly, such as 3,10-dihydroxydecanoic acid and 9,10-dihydroxy-2E-decenoic acid nih.gov. The presence of these compounds suggests that enzymatic pathways capable of multiple hydroxylations exist within the bee's mandibular glands.

The biosynthesis of the major fatty acids in the mandibular glands provides a model for understanding how these compounds are formed. The pathway for 10-HDA, for example, is understood to begin with de novo fatty acid synthesis to produce stearic acid (an 18-carbon saturated fatty acid) nih.gov. This precursor is then subjected to a series of enzymatic modifications:

Hydroxylation: Cytochrome P450 enzymes, particularly from the CYP family, play a critical role in the hydroxylation of fatty acids. nih.gov In honeybees, enzymes like CYP6AS8 are responsible for the ω-hydroxylation (at the terminal carbon) of stearic acid to form 18-hydroxystearic acid. nih.gov It is plausible that other P450 enzymes or related hydratases are responsible for introducing a second hydroxyl group to a fatty acid chain to create dihydroxy variants.

Chain Shortening: The 18-carbon hydroxylated fatty acid is then shortened via a process of limited β-oxidation, primarily resulting in a 10-carbon chain. nih.gov

Desaturation: An unsaturated double bond, typical of many royal jelly fatty acids, is believed to be introduced into the shortened ω-hydroxy acid chain by a desaturase enzyme. nih.gov

While this pathway describes the formation of monohydroxy acids, the synthesis of a vicinal diol like 9,10-Dihydroxydecanoic acid would likely require a different mechanism. One potential route could involve the enzymatic epoxidation of a double bond between carbons 9 and 10 of a decenoic acid precursor, followed by the hydrolytic opening of the epoxide ring to form the diol, a pathway utilized by some microorganisms. However, the specific enzymes (epoxygenase, epoxide hydrolase) for such a pathway have not been fully characterized in honeybee glandular secretions.

The fatty acids present in royal jelly are synthesized in the mandibular glands of young worker bees (nurse bees) and are influenced by their diet, particularly the intake of pollen lipids like oleic acid. nih.govresearchgate.net The composition of these secretions is caste-dependent; worker glands primarily produce ω-hydroxylated acids like 10-HDA, while queen mandibular glands produce ω-1-hydroxylated acids such as 9-hydroxydec-2-enoic acid (9-HDA). nih.gov The presence of various dihydroxydecanoic acids as minor constituents highlights the diverse enzymatic capabilities of these glands, though the precise mechanisms for their synthesis remain an area for further investigation. mdpi.com

Microbial Biotransformation Pathways for Dihydroxydecanoic Acid Production

Microbial biotransformation offers a promising and sustainable alternative to chemical synthesis for the production of hydroxylated fatty acids. While the direct microbial production of 9,10-Dihydroxydecanoic acid is not extensively documented, established pathways for structurally similar molecules, such as 9,10-dihydroxyhexadecanoic acid (a 16-carbon analogue), serve as a clear blueprint for its potential synthesis using engineered microorganisms. nih.govresearchgate.net

The production of vicinal dihydroxy fatty acids in microbes is typically achieved through a multi-step enzymatic cascade that converts a saturated fatty acid into a dihydroxylated product. A successful proof-of-principle has been demonstrated using recombinant Escherichia coli to produce 9,10-dihydroxyhexadecanoic acid. nih.govresearchgate.net This pathway involves the heterologous expression of three distinct enzymes sourced from different organisms. nih.govresearchgate.net

The proposed biosynthetic pathway involves the following key enzymatic steps:

Desaturation: The process begins with a saturated fatty acid precursor (e.g., hexadecanoic acid). A fatty acid desaturase (FAD) introduces a double bond at a specific position on the acyl chain. In the demonstrated pathway, the FAD from Saccharomyces cerevisiae was used to convert hexadecanoic acid to 9-hexadecenoic acid. nih.govresearchgate.net

Epoxidation: The newly formed double bond is then targeted by an epoxygenase (EPOX). This enzyme catalyzes the addition of an oxygen atom across the double bond, forming an epoxide ring. The epoxygenase from Stokasia laevis was utilized for this step, converting 9-hexadecenoic acid into 9,10-epoxyhexadecanoic acid. nih.gov

Hydrolysis: Finally, an epoxide hydrolase (EH) catalyzes the hydrolytic cleavage of the epoxide ring, adding a hydroxyl group to each of the two carbons, resulting in the vicinal diol product. The EH from Caenorhabditis elegans was used to convert 9,10-epoxyhexadecanoic acid to 9,10-dihydroxyhexadecanoic acid. nih.govresearchgate.netnih.gov

This multi-enzyme, whole-cell biocatalyst system highlights a versatile strategy that could be adapted for the production of 9,10-Dihydroxydecanoic acid by using decanoic acid as the initial substrate.

Table 1: Enzymes Used in the Recombinant Microbial Synthesis of 9,10-Dihydroxyhexadecanoic Acid

| Enzyme | Abbreviation | Source Organism | Function |

|---|---|---|---|

| Fatty Acid Desaturase | FAD | Saccharomyces cerevisiae | Introduces double bond |

| Epoxygenase | EPOX | Stokasia laevis | Forms epoxide ring |

| Epoxide Hydrolase | EH | Caenorhabditis elegans | Opens epoxide to form diol |

Alternative microbial pathways for fatty acid hydroxylation often involve cytochrome P450 monooxygenases. researchgate.net These enzymes are capable of regio- and stereo-selective hydroxylation of C-H bonds in a wide range of substrates, including fatty acids. researchgate.netnih.gov Engineered P450 systems in bacteria like E. coli have been successfully used to produce ω-hydroxy fatty acids (hydroxylation at the terminal carbon), such as ω-hydroxy dodecanoic acid from dodecanoic acid. nih.gov While typically used for monohydroxylation, it is conceivable that P450 enzymes could be engineered or discovered that perform or contribute to dihydroxylation reactions on fatty acid chains.

Metabolism and Biotransformation of 9,10 Dihydroxydecanoic Acid and Analogs

Catabolic Pathways: Beta-Oxidation of Hydroxy Fatty Acids

The primary catabolic pathway for fatty acids is beta-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, FADH₂, and NADH. microbenotes.comwikipedia.org This process typically occurs in the mitochondria and peroxisomes. microbenotes.comnih.gov For hydroxy fatty acids, including dihydroxy derivatives like 9,10-dihydroxydecanoic acid, the standard beta-oxidation pathway is modified. The presence of hydroxyl groups, particularly on adjacent carbons (a vicinal diol), can present a challenge to the enzymes of beta-oxidation.

While direct evidence for the complete beta-oxidation of 9,10-dihydroxydecanoic acid is not extensively detailed in the available literature, the metabolism of other hydroxy fatty acids provides a model for its likely catabolism. The initial steps of beta-oxidation involve dehydrogenation, hydration, and oxidation to form a β-ketoacyl-CoA, followed by thiolytic cleavage. onlinesciencenotes.com For a dihydroxy fatty acid, the hydroxyl groups may need to be oxidized or removed before the standard beta-oxidation spiral can proceed efficiently.

The metabolism of ricinoleic acid (12-hydroxy-9-octadecenoic acid), a longer-chain hydroxy fatty acid, has been shown to undergo several cycles of beta-oxidation. nih.gov This suggests that the cellular machinery can handle hydroxylated fatty acids, though the efficiency and specific enzymatic requirements may differ. It is plausible that 9,10-dihydroxydecanoic acid would also be a substrate for beta-oxidation, likely after initial modifications to its diol structure.

Formation of Dicarboxylic Acid Metabolites

An alternative and significant metabolic pathway for fatty acids, especially when beta-oxidation is impaired or overloaded, is omega-oxidation. nih.gov This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid, leading to the formation of a dicarboxylic acid. nih.govnih.gov This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. youtube.com

The omega-oxidation of a monocarboxylic acid involves three main steps:

Hydroxylation: The ω-carbon is hydroxylated by a cytochrome P450-dependent mixed-function oxidase. youtube.com

Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. youtube.com

Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. youtube.com

For hydroxy fatty acids, omega-oxidation can also occur. For instance, 10-hydroxydecanoic acid can be oxidized to sebacic acid (a C10 dicarboxylic acid). researchgate.net It is therefore highly probable that 9,10-dihydroxydecanoic acid can undergo omega-oxidation to form a 9,10-dihydroxydicarboxylic acid.

Once formed, these dicarboxylic acids can be further metabolized by beta-oxidation, often from both ends of the molecule, a process termed bilateral beta-oxidation. nih.gov This process leads to the formation of shorter-chain dicarboxylic acids. nih.gov For example, a C10 dicarboxylic acid can be shortened to C8 (suberic acid) and C6 (adipic acid) dicarboxylic acids. nih.gov

| Precursor Fatty Acid | Key Metabolic Pathway | Resulting Dicarboxylic Acid Metabolite(s) |

| Decanoic Acid | Omega-Oxidation | Sebacic Acid (C10) |

| Dodecanedioic Acid (C12) | Beta-Oxidation | Chain-shortened dicarboxylic acids (e.g., C10, C8, C6) |

| Stearic Acid (hydroxylated) | Beta-Oxidation | 9-hydroxydecanoic acid and 10-hydroxydecanoic acid |

This table summarizes the formation of dicarboxylic acids from related fatty acids, illustrating the pathways that 9,10-dihydroxydecanoic acid metabolism may follow.

Interconversion with Other Oxygenated Fatty Acid Derivatives

The metabolism of fatty acids involves a dynamic interplay and interconversion between various oxygenated forms. Dihydroxy fatty acids, such as 9,10-dihydroxydecanoic acid, are often formed from the corresponding epoxy fatty acids through the action of epoxide hydrolases. nih.gov These epoxy fatty acids are themselves generated from unsaturated fatty acids by cytochrome P450 enzymes. nih.gov

The metabolic network can also involve the conversion of hydroxyl groups to keto groups. For example, in honeybees, 9-hydroxy-(E)2-decenoic acid is oxidized to 9-keto-(E)2-decenoic acid. nih.gov This suggests that 9,10-dihydroxydecanoic acid could potentially be interconverted with corresponding keto-hydroxy or diketo derivatives, although specific enzymes catalyzing such reactions for this particular molecule have not been fully characterized.

These interconversions are significant as the different oxygenated forms can have distinct biological activities. For instance, epoxy fatty acids and their corresponding diols can have opposing effects on inflammation and pain signaling. nih.gov

Stereoselective Metabolic Transformations

Enzymatic reactions in biological systems are often highly stereoselective, and the metabolism of hydroxy fatty acids is no exception. The enzymes involved in the formation and degradation of these molecules can exhibit a preference for, or act exclusively on, specific stereoisomers.

The formation of dihydroxy fatty acids from epoxides by epoxide hydrolases can be stereospecific, leading to the production of specific enantiomers or diastereomers of the diol. nih.gov Furthermore, the subsequent metabolism of these diols can also be stereoselective. For example, microbial systems have been shown to catalyze the stereoselective oxidation of meso-diols to chiral lactones. researchgate.net

Chemical Synthesis and Derivatization Strategies for 9,10 Dihydroxydecanoic Acid

Asymmetric Synthesis of Enantiomerically Pure Forms

The controlled synthesis of specific stereoisomers of 9,10-dihydroxydecanoic acid is crucial for investigating its enantiomer-specific biological functions. A prominent and highly effective method for achieving this is the Sharpless Asymmetric Dihydroxylation, which converts a prochiral alkene into a chiral diol with high enantioselectivity. wikipedia.orgorganic-chemistry.org

The logical precursor for synthesizing 9,10-dihydroxydecanoic acid via this method would be 9-decenoic acid. The Sharpless reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The stoichiometric oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆), regenerates the osmium tetroxide, allowing it to be used in catalytic quantities. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the dihydroxylation is directed by the choice of the chiral ligand. Commercially available catalyst mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the oxidant, and one of two specific phthalazine-based ligands:

AD-mix-α contains the ligand (DHQ)₂PHAL, which typically delivers the two hydroxyl groups to the α-face of the alkene, yielding one enantiomer.

AD-mix-β contains the ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the β-face, producing the opposite enantiomer. organic-chemistry.org

The reaction mechanism involves the formation of a complex between the osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the double bond of the 9-decenoic acid to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the desired enantiomerically enriched 9,10-dihydroxydecanoic acid and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org By selecting either AD-mix-α or AD-mix-β, chemists can predictably synthesize the desired (9R,10S) or (9S,10R) enantiomer of 9,10-dihydroxydecanoic acid.

Table 1: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent Type | Specific Reagent | Function |

|---|---|---|

| scienceCatalyst | Osmium Tetroxide (OsO₄) | Oxidizes the alkene to form a vicinal diol. |

| flip_camera_androidChiral Ligand | (DHQ)₂PHAL (in AD-mix-α) | Directs the stereochemistry to one enantiomer. |

| flip_camera_androidChiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | Directs the stereochemistry to the opposite enantiomer. |

| autorenewCo-oxidant | Potassium Ferricyanide (K₃Fe(CN)₆) | Regenerates the osmium tetroxide catalyst. |

| autorenewCo-oxidant | N-Methylmorpholine N-oxide (NMO) | Alternative co-oxidant for catalyst regeneration. |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild reaction conditions. wur.nl For 9,10-dihydroxydecanoic acid, a key strategy involves the enzymatic hydration of an unsaturated precursor or the sequential action of multiple enzymes in a cascade.

One viable chemoenzymatic route is the direct hydration of the double bond in 9-decenoic acid. This can be accomplished using a class of enzymes known as fatty acid hydratases (FAHs). nih.gov These enzymes catalyze the regioselective addition of a water molecule across a carbon-carbon double bond to form a hydroxy fatty acid. For instance, oleate (B1233923) hydratases are known to convert oleic acid into 10-hydroxystearic acid, demonstrating the enzymatic capability to hydroxylate at the C10 position following a C9 double bond. wur.nl A similar hydratase with appropriate substrate specificity could be employed to convert 9-decenoic acid into 10-hydroxydecanoic acid, which could then be hydroxylated at the C9 position through other enzymatic means.

A more versatile approach involves a bienzymatic cascade. This process would begin with the enzymatic epoxidation of 9-decenoic acid by an epoxidase enzyme. The resulting intermediate, 9,10-epoxydecanoic acid, is then subjected to an epoxide hydrolase enzyme. This second enzyme catalyzes the hydrolytic opening of the epoxide ring, adding water to yield the vicinal 9,10-dihydroxydecanoic acid. mdpi.com The stereoselectivity of the final diol product can often be controlled by selecting an epoxide hydrolase that exhibits enantioselective or diastereoselective activity.

Table 2: Key Enzymes in Chemoenzymatic Synthesis

| Enzyme | Reaction Catalyzed | Role in Synthesis |

|---|---|---|

| water_dropFatty Acid Hydratase | Hydration of C=C double bond | Direct formation of a monohydroxy fatty acid. |

| hubEpoxidase | Epoxidation of C=C double bond | Forms an epoxide intermediate from the unsaturated precursor. |

| splitscreenEpoxide Hydrolase | Hydrolysis of epoxide ring | Converts the epoxide intermediate to the final vicinal diol. |

Laboratory Derivatization for Enhanced Characterization or Functionality

Direct analysis of 9,10-dihydroxydecanoic acid, particularly by gas chromatography (GC), is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and two hydroxyls). restek.com These groups can cause poor peak shape and adsorption onto the chromatographic column. restek.com Therefore, derivatization is a necessary step to modify these functional groups, increasing the compound's volatility and thermal stability for analysis. youtube.com

For GC-mass spectrometry (GC-MS) analysis, a two-step derivatization is common:

Esterification: The carboxylic acid group is converted into a less polar ester, typically a fatty acid methyl ester (FAME). A common reagent for this is boron trifluoride in methanol (B129727) (BF₃-methanol), which facilitates esterification under mild heating. mdpi.com

Silylation: The two hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. restek.com This reaction replaces the active hydrogen on the hydroxyl groups with a non-polar TMS group, significantly increasing the molecule's volatility. youtube.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Vicinal diols like 9,10-dihydroxydecanoic acid can react with boronic acids to form stable cyclic boronate esters. mdpi.com This not only improves chromatographic behavior but can also introduce a specific tag for targeted detection in complex biological matrices.

Table 3: Common Derivatization Strategies and Reagents

| Analytical Method | Target Functional Group | Reagent | Resulting Derivative | Purpose |

|---|---|---|---|---|

| gas_meterGC-MS | Carboxylic Acid | BF₃-Methanol | Methyl Ester (FAME) | Increase volatility, reduce polarity. |

| gas_meterGC-MS | Hydroxyl Groups | BSTFA or MSTFA | Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability. |

| opacityLC-MS | Vicinal Diols | Boronic Acids | Cyclic Boronate Ester | Improve retention and detection sensitivity. |

Advanced Analytical Methodologies for 9,10 Dihydroxydecanoic Acid Profiling

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Lipidomics

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of fatty acids due to its ability to provide highly accurate mass measurements. measurlabs.com This precision allows for the determination of the elemental composition of an analyte, which is crucial for distinguishing between compounds with similar nominal masses. measurlabs.comnih.gov In the context of metabolomics and lipidomics, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the comprehensive profiling of lipids, including hydroxy fatty acids, directly from complex samples. nih.govmdpi.com

A significant advantage of LC-HRMS is its capacity for both targeted quantification and untargeted or "suspect" screening. semanticscholar.org For 9,10-Dihydroxydecanoic acid, this means that not only can its concentration be precisely measured, but other structurally similar or unknown hydroxy fatty acids can also be tentatively identified based on their exact mass. semanticscholar.org The high resolving power of modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, ensures that ions of interest are clearly separated from matrix interferences, enhancing the quality of the data. nih.gov LC-HRMS methods often allow for the direct analysis of free fatty acids without the need for chemical derivatization, simplifying sample preparation. nih.govmdpi.com

Table 1: Key Features of HRMS in Hydroxy Fatty Acid Analysis

| Feature | Description | Relevance to 9,10-Dihydroxydecanoic Acid |

|---|---|---|

| Mass Accuracy | The ability to measure the mass-to-charge ratio (m/z) with very low error (typically <5 ppm). nih.govsemanticscholar.org | Allows for the confident determination of the elemental formula (C10H20O4) and distinguishes it from other potential isobaric compounds. |

| High Resolving Power | The measure of an instrument's ability to separate ions with very small differences in m/z. nih.gov | Crucial for resolving 9,10-Dihydroxydecanoic acid from other fatty acids and matrix components in complex samples like royal jelly or milk. nih.govmdpi.com |

| MS/MS Fragmentation | High-resolution fragmentation data aids in structural elucidation by breaking down the parent ion into characteristic product ions. | Helps confirm the dihydroxydecanoic acid structure and can provide clues to the location of the hydroxyl groups. |

| Suspect Screening | The use of high mass accuracy to search for a list of potential compounds that are not available as standards. semanticscholar.org | Enables the exploration for isomers (e.g., 3,10-dihydroxydecanoic acid) or other related fatty acids in a sample. semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. thepharmajournal.comgsconlinepress.com For non-volatile compounds like 9,10-Dihydroxydecanoic acid, chemical derivatization is a mandatory step to increase their volatility and thermal stability. nih.govrsc.org A common approach is trimethylsilylation, where hydroxyl and carboxyl groups are converted into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca

The primary strength of GC-MS lies in its excellent chromatographic separation and its ability to provide detailed structural information through electron ionization (EI). The fragmentation patterns generated by EI are highly reproducible and specific, acting as a "fingerprint" for a given compound. marinelipids.ca By analyzing these fragments, the positions of functional groups, such as the hydroxyl groups in 9,10-Dihydroxydecanoic acid, can be accurately determined. nih.gov This makes GC-MS an invaluable tool for the structural elucidation of unknown fatty acids and for confirming the identity of known ones. nih.govmarinelipids.ca

Table 2: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine. marinelipids.ca | To convert polar -OH and -COOH groups into volatile TMS derivatives. |

| GC Column | DB-23, HP-5, or similar capillary column with a polysiloxane-based stationary phase. gsconlinepress.commarinelipids.ca | To separate different fatty acid derivatives based on their boiling points and polarity. |

| Carrier Gas | Helium at a constant flow rate. thepharmajournal.comgsconlinepress.com | To transport the analyte through the column. |

| Injector Temperature | 260°C. thepharmajournal.com | To ensure rapid volatilization of the derivatized sample. |

| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping up). thepharmajournal.com | To achieve optimal separation of a mixture of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. gsconlinepress.com | To generate characteristic and reproducible mass spectral fragmentation patterns for structural identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the absolute structural elucidation of organic molecules, including the determination of stereochemistry. Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. researchgate.net This allows for the precise mapping of the carbon skeleton and the definitive placement of functional groups.

For a molecule like 9,10-Dihydroxydecanoic acid, which has chiral centers, determining the relative and absolute configuration of the hydroxyl groups is critical for understanding its biological function. NMR techniques, potentially in combination with chiral derivatizing agents, can be used to distinguish between different stereoisomers (enantiomers and diastereomers). For example, ¹H NMR can confirm the presence and location of hydroxyl groups through characteristic chemical shifts and coupling patterns of adjacent protons. researchgate.net

Table 4: Illustrative NMR Data for a Dihydroxy Fatty Acid Derivative

| Nucleus | Chemical Shift (ppm) | Description of Signal |

|---|---|---|

| ¹H NMR | ~9.1-9.3 | Singlet, corresponding to the -OH protons of the hydroxyl groups. researchgate.net |

| ~3.6 | Multiplet, corresponding to the -CH protons directly attached to the hydroxyl groups. | |

| ~2.3 | Triplet, corresponding to the -CH₂ group adjacent to the carboxylic acid. | |

| ~1.2-1.6 | Broad multiplet, corresponding to the other methylene (-CH₂) groups in the fatty acid chain. | |

| ¹³C NMR | ~179 | Signal for the carboxylic acid carbon (-COOH). |

| ~70-75 | Signals for the carbons bearing the hydroxyl groups (-CH-OH). | |

| ~25-35 | Signals for the various methylene carbons (-CH₂) in the aliphatic chain. |

Note: This table is illustrative, based on similar structures; actual chemical shifts can vary based on solvent and specific stereochemistry.

Chemometric Approaches in Fatty Acid Profiling

When analytical techniques like MS and NMR are applied to complex samples, they generate vast and intricate datasets. Chemometrics employs multivariate statistical methods to extract meaningful information from this complex chemical data. frontiersin.org These approaches are essential for pattern recognition, sample classification, and identifying key molecular markers in fatty acid profiles. nih.gov

One of the most common unsupervised methods is Principal Component Analysis (PCA). nih.gov PCA reduces the dimensionality of the data, allowing complex datasets to be visualized in a simple scores plot. nih.gov Samples with similar fatty acid profiles will cluster together, while different samples will be separated. The corresponding loadings plot helps to identify which specific fatty acids, such as 9,10-Dihydroxydecanoic acid or its isomers, are responsible for the observed separation. nih.gov Other methods, like Partial Least Squares (PLS), are predictive models used to correlate chemical data with other properties, such as the origin or quality of a sample. frontiersin.org These chemometric tools are critical for interpreting the large-scale data generated in modern metabolomics and lipidomics studies. rsc.org

Table 5: Application of Chemometric Methods in Fatty Acid Analysis

| Chemometric Method | Type | Primary Application in Fatty Acid Profiling |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, visualization of sample groupings, and identification of outliers. nih.gov |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification of samples into predefined groups (e.g., authentic vs. adulterated) and identification of discriminating fatty acids. |

| Partial Least Squares Regression (PLS-R) | Supervised | Developing predictive models to correlate fatty acid profiles with quantitative properties (e.g., bioactivity). frontiersin.orgnih.gov |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Grouping samples based on the similarity of their fatty acid profiles, often visualized as a dendrogram. |

Biological Activities and Mechanistic Studies of Dihydroxydecanoic Acids

Immunomodulatory Effects on Cellular Responses

The influence of dihydroxydecanoic acids on the immune system, particularly on the function of key immune cells like dendritic cells and T-cells, is an area of active investigation. Research on isomers of 9,10-Dihydroxydecanoic acid has uncovered significant immunomodulatory capabilities.

Modulation of Dendritic Cell Functionality

While direct studies on 9,10-Dihydroxydecanoic acid are limited, extensive research has been conducted on its isomer, 3,10-dihydroxy-decanoic acid (3,10-DDA) , a fatty acid isolated from royal jelly. Studies have demonstrated that 3,10-DDA stimulates the maturation of human monocyte-derived dendritic cells (MoDCs). caldic.comresearchgate.net This process is crucial for initiating an adaptive immune response.

Treatment of MoDCs with 3,10-DDA leads to the upregulation of several key surface molecules essential for T-cell activation, including CD40, CD54, and CD86. caldic.comresearchgate.net Furthermore, 3,10-DDA enhances the allostimulatory potential of MoDCs in co-culture with allogeneic CD4+ T-cells. caldic.com This stimulation promotes a T helper type 1 (Th1) polarizing capability, evidenced by an increased production of IL-12 and IL-18, and a corresponding downregulation of the immunosuppressive cytokine IL-10. caldic.com Such Th1-polarizing effects are considered beneficial for anti-viral and anti-tumor immune responses. caldic.comresearchgate.net

| Surface Marker/Cytokine | Effect of 3,10-dihydroxy-decanoic acid on Human MoDCs | Reference |

| CD40 | Upregulation | caldic.comresearchgate.net |

| CD54 (ICAM-1) | Upregulation | caldic.comresearchgate.net |

| CD86 | Upregulation | caldic.comresearchgate.net |

| Interleukin-12 (IL-12) | Enhanced Production | caldic.com |

| Interleukin-18 (IL-18) | Enhanced Production | caldic.com |

| Interleukin-10 (IL-10) | Downregulation | caldic.com |

Impact on T-Cell Proliferation and Cytokine Production

The immunomodulatory effects of dihydroxydecanoic acids extend to T-lymphocytes. The isomer 3,10-dihydroxy-decanoic acid has been shown to augment the proliferation of allogeneic T-cells when co-cultured with dendritic cells treated with the compound. caldic.com This proliferative effect is consistent with the observed maturation and Th1-polarizing capacity of the dendritic cells.

Interestingly, the specific structure of these fatty acids is critical to their function, as other related molecules from royal jelly exhibit different or even opposing effects. For instance, 10-hydroxy-2-decenoic acid (10-HDA), another major fatty acid in royal jelly, has been reported to have an immunosuppressive role by inhibiting the proliferation of splenic T-cells. researchgate.net This highlights the specificity of the interactions between different fatty acid structures and immune cells.

Interactions with Receptor Systems and Signaling Pathways

The biological effects of 9,10-Dihydroxydecanoic acid and its relatives are mediated through their interactions with specific cellular receptors and signaling pathways, including nuclear hormone receptors and enzymes involved in epigenetic regulation.

Estrogenic Activities via Estrogen Receptor Interactions in Cellular Models

Research into the estrogenic properties of royal jelly components has pointed to certain fatty acids as potential modulators of estrogen receptor (ER) functions. nih.gov Studies have investigated compounds such as 10-hydroxy-2-decenoic acid (10H2DA) and 10-hydroxydecanoic acid (10HDAA) for their ability to interact with estrogen receptors. One study demonstrated that these compounds could activate Estrogen Receptor β (ERβ) in a luciferase reporter gene assay. nih.gov

However, the physiological significance of this interaction remains under discussion. The same study noted that administration of these fatty acids did not produce systemic estrogenic effects, such as changes in uterine weight. nih.gov More recent investigations have suggested that the health benefits of royal jelly may not be primarily exerted through direct ER-mediated genomic actions. nih.gov Direct research on the specific interaction between 9,10-Dihydroxydecanoic acid and estrogen receptors has not been documented.

Histone Deacetylase (HDAC) Inhibitory Activities of Related Compounds

Histone deacetylases (HDACs) are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy for various diseases, including cancer. nih.govnih.gov While 9,10-Dihydroxydecanoic acid itself has not been profiled as an HDAC inhibitor, a structurally analogous compound is a critical component of a known natural HDAC inhibitor.

The cyclic tetrapeptide HC toxin, isolated from the fungus Helminthosporium carbonum, is a potent HDAC inhibitor. nih.gov Its structure contains a unique amino acid residue, (2S)-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) . The epoxide functional group at the C9 and C10 positions is crucial for its ability to inhibit HDACs, as it is believed to mimic an acetylated lysine (B10760008) residue, which is the natural substrate for the enzyme. nih.gov The close structural relationship between a 9,10-epoxide (Aoe) and a 9,10-diol (9,10-Dihydroxydecanoic acid) suggests that the latter may also have the potential to interact with the active site of HDAC enzymes.

Roles in Interspecies Communication and Biological Regulation (e.g., Pheromone Precursors)

Fatty acids and their derivatives are fundamental molecules in chemical communication between organisms, often serving as or being precursors to pheromones. While a direct role for 9,10-Dihydroxydecanoic acid has not been established, a closely related compound is a known semiochemical.

9-Hydroxydecanoic acid , which differs from 9,10-Dihydroxydecanoic acid only by the absence of a hydroxyl group at the C10 position, has been identified as a pheromone. pherobase.com It is used in the chemical communication system of the Cape honeybee (Apis mellifera capensis) and also functions as an attractant for the solitary wasp Campsoscolia ciliata. pherobase.com The biosynthesis of insect pheromones often involves the desaturation and subsequent modification of fatty acids. The existence of 9-hydroxydecanoic acid as a pheromone provides a strong precedent for the potential involvement of similar dihydroxylated fatty acids in biological signaling and interspecies communication.

Biorecognition and Molecular Target Identification

The precise molecular targets and biorecognition mechanisms of 9,10-dihydroxydecanoic acid are not yet fully elucidated in the scientific literature. However, research on structurally similar dihydroxy fatty acids and other hydroxy fatty acids provides significant insights into its potential biological interactions and molecular targets. The biological activities of such compounds are often mediated through interactions with specific enzymes, signaling pathways, and cell surface receptors.

One of the primary pathways for the formation of dihydroxy fatty acids in vivo is the metabolism of epoxy fatty acids by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov Epoxy fatty acids are known to have various biological effects, and their conversion to the diol form by sEH can alter their activity. nih.gov This positions sEH as a key enzyme in regulating the levels and, consequently, the biological functions of dihydroxy fatty acids. Furthermore, the N-terminal domain of sEH has been found to possess lipid phosphate (B84403) phosphatase activity, with dihydroxy lipid phosphates being identified as potential endogenous substrates. nih.gov This suggests a novel signaling pathway where phosphorylated 9,10-dihydroxydecanoic acid could act as a signaling molecule, with sEH modulating its activity.

Research on other dihydroxy fatty acids has pointed towards their role in modulating inflammatory responses. For instance, dihydroxy fatty acids derived from α-linolenic acid through the action of lipoxygenase (LOX) have been shown to inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov This suggests that 9,10-dihydroxydecanoic acid could potentially exert anti-inflammatory effects by interacting with and modulating the activity of these enzymes.

A significant finding in a related molecule, 10-hydroxydecanoic acid, is its ability to suppress neuroinflammation by targeting the tumor suppressor protein p53. nih.gov This interaction leads to the deactivation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and the inflammatory response. nih.govnih.gov Given the structural similarity, it is plausible that 9,10-dihydroxydecanoic acid could also engage with the p53 pathway to modulate inflammation.

The family of G protein-coupled receptors (GPCRs) that bind fatty acids are also potential targets for 9,10-dihydroxydecanoic acid. The hydroxycarboxylic acid (HCA) receptors (HCA1, HCA2, and HCA3) are activated by various hydroxy fatty acids and are involved in metabolic regulation and immune responses. nih.govtocris.comiiab.mewikipedia.orgguidetopharmacology.org Although 9,10-dihydroxydecanoic acid has not been explicitly identified as a ligand for these receptors, its chemical structure makes it a candidate for interaction. Similarly, free fatty acid receptors (FFARs), such as FFAR4, are activated by medium and long-chain fatty acids and are implicated in metabolic and inflammatory signaling. mdpi.com A related compound from royal jelly, 10-hydroxy-2-decenoic acid, has been shown to interact with FFAR4. qu.edu.qa

Furthermore, studies on 10-hydroxy-2-decenoic acid have also indicated an interaction with estrogen receptors (ERα and ERβ), suggesting a potential role in modulating estrogen signaling pathways. qu.edu.qa This opens up another avenue for the potential biological activity of 9,10-dihydroxydecanoic acid.

Table of Potential Molecular Targets and Pathways for Dihydroxydecanoic Acids

| Potential Target/Pathway | Function | Evidence from Related Compounds | Potential Effect of Interaction |

| Soluble Epoxide Hydrolase (sEH) | Enzyme that converts epoxy fatty acids to dihydroxy fatty acids. nih.gov The N-terminal domain has phosphatase activity towards dihydroxy lipid phosphates. nih.gov | Dihydroxy lipid phosphates are substrates for the N-terminal domain of sEH. nih.gov | Modulation of signaling pathways involving phosphorylated lipids. |

| p53 / NLRP3 Inflammasome | p53 is a tumor suppressor protein. nih.gov The NLRP3 inflammasome is a key component of the innate immune system that triggers inflammation. nih.gov | 10-hydroxydecanoic acid targets p53 to deactivate the NLRP3 inflammasome. nih.gov | Anti-inflammatory and immunomodulatory effects. |

| Lipoxygenases (LOX) / Cyclooxygenases (COX) | Enzymes that produce inflammatory mediators. nih.gov | Dihydroxy fatty acids derived from α-linolenic acid inhibit 5-LOX and COX-2. nih.gov | Reduction of inflammation. |

| Hydroxycarboxylic Acid (HCA) Receptors | GPCRs that bind hydroxy fatty acids and regulate metabolic and immune functions. nih.govtocris.com | Various hydroxy fatty acids are known ligands for HCA receptors. nih.govguidetopharmacology.org | Modulation of metabolic and inflammatory pathways. |

| Free Fatty Acid Receptor 4 (FFAR4) | A GPCR that binds medium and long-chain fatty acids to modulate metabolic and inflammatory signals. mdpi.com | 10-hydroxy-2-decenoic acid interacts with FFAR4. qu.edu.qa | Regulation of glucose metabolism and inflammation. |

| Estrogen Receptors (ERα/ERβ) | Nuclear receptors that mediate the effects of estrogen. qu.edu.qa | 10-hydroxy-2-decenoic acid can modulate the activity of ERα and ERβ. qu.edu.qa | Influence on estrogen-mediated physiological processes. |

Research Applications and Future Perspectives for 9,10 Dihydroxydecanoic Acid

Applications in Fundamental Lipid Biochemistry Research

In fundamental chemical and biochemical research, 9,10-dihydroxydecanoic acid serves as a valuable substrate for studying reaction mechanisms. A notable application is in the investigation of catalytic processes, such as the aerobic oxidative cleavage of 1,2-diols. In one study, this compound was used as a substrate to test the efficacy of a manganese(II) complex catalyst. rwth-aachen.de The reaction aimed to cleave the carbon-carbon bond between the hydroxylated C9 and C10 positions, a transformation of interest for converting biomass-derived chemicals into valuable carbonyl compounds. rwth-aachen.de Such studies are crucial for developing novel, environmentally friendly chemical synthesis methods inspired by biological processes. By observing the conversion of 9,10-dihydroxydecanoic acid, researchers can gain insights into catalyst efficiency, selectivity, and the underlying mechanisms of O2 activation, which are central to understanding both enzymatic and synthetic oxidation chemistry. rwth-aachen.de

Biotechnological Production of Dihydroxydecanoic Acids

The biotechnological production of 9,10-dihydroxydecanoic acid is not yet established in published literature, but a plausible and efficient pathway can be conceptualized based on well-understood enzymatic reactions used for other fatty acids. This strategy would typically involve a two-step, one-pot synthesis in an engineered microbial host, such as Escherichia coli.

The likely biosynthetic route would be:

Epoxidation: The process would start with an unsaturated precursor, 9-decenoic acid. A cytochrome P450 monooxygenase (P450) enzyme would catalyze the epoxidation of the double bond between C9 and C10, forming 9,10-epoxydecanoic acid. P450s are a versatile class of enzymes known to perform this function on a wide range of fatty acid substrates. mdpi.comnih.gov

Hydrolysis: Subsequently, an epoxide hydrolase (EH) enzyme would hydrolyze the epoxide ring, opening it to form the vicinal diol, 9,10-dihydroxydecanoic acid. mdpi.com

This enzymatic cascade is a recognized pathway for the metabolism and synthesis of dihydroxy fatty acids in various organisms. mdpi.comnih.govnih.gov The successful application of this approach for other fatty acids suggests its high potential for the targeted production of 9,10-dihydroxydecanoic acid.

| Enzyme Class | Function in Plausible Pathway | Example Substrate (Analogous) |

| Cytochrome P450 (CYP) | Epoxidation of C=C double bond | Arachidonic Acid, Oleic Acid |

| Epoxide Hydrolase (EH) | Hydrolysis of epoxide to vicinal diol | Epoxy-octadecenoic acids (EpOMEs) |

This interactive table summarizes the key enzymes that would be involved in a hypothetical biotechnological production pathway.

Computational Modeling and Molecular Docking Studies in Target Interaction Prediction

While specific computational modeling studies for 9,10-dihydroxydecanoic acid have not been prominently reported, the methodologies for such investigations are well-established and provide a clear path for future research. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (a ligand, such as 9,10-dihydroxydecanoic acid) and a biological target, typically a protein. mdpi.comresearchgate.net

Future research could apply these techniques to:

Identify Potential Protein Targets: Docking simulations could screen 9,10-dihydroxydecanoic acid against libraries of protein structures to identify enzymes or receptors with which it might interact. This can help prioritize laboratory experiments.

Elucidate Binding Mechanisms: For a known target, modeling can reveal the specific amino acid residues involved in binding, the preferred conformation of the fatty acid in the active site, and the binding energy. For instance, studies on Δ9-fatty acid desaturase have used docking to understand how substrates like palmitic acid fit into the enzyme's active site. nih.govresearchgate.net

Predict Metabolic Fate: By docking 9,10-dihydroxydecanoic acid into the active sites of metabolic enzymes (like those involved in β-oxidation), researchers could predict whether it is a likely substrate and how it might be modified or degraded. youtube.com

| Computational Method | Purpose in Studying 9,10-Dihydroxydecanoic Acid |

| Homology Modeling | Creating a 3D structural model of a target protein when no experimental structure exists. |

| Molecular Docking | Predicting the preferred binding orientation and affinity of the fatty acid to a protein's active site. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the fatty acid and protein over time to assess binding stability. |

This interactive table outlines computational methods that could be applied to predict the biological interactions of 9,10-dihydroxydecanoic acid.

Elucidating Unexplored Metabolic Networks and Enzymatic Catalysis

The metabolic fate of 9,10-dihydroxydecanoic acid in biological systems is currently uncharacterized. However, based on established principles of fatty acid metabolism, a hypothetical pathway can be proposed. The formation of this compound in nature would likely arise from the detoxification or signaling metabolism of 9-decenoic acid, following the P450/EH pathway described in the biotechnological production section. mdpi.com

Once formed, 9,10-dihydroxydecanoic acid could be subject to several metabolic processes:

β-Oxidation: Like other fatty acids, it could potentially be degraded via the β-oxidation cycle to generate energy, although the hydroxyl groups might hinder the efficiency of this process. youtube.com

Further Oxidation: The hydroxyl groups themselves could be targets for further oxidation by dehydrogenases, potentially leading to keto-acids.

Excretion: The compound may be conjugated (e.g., with glucuronic acid or sulfate) to increase its water solubility and facilitate its excretion from the body.

Investigating these potential pathways would involve metabolomic studies, where cells or organisms are exposed to 9,10-dihydroxydecanoic acid, and the resulting metabolites are identified. This would clarify its role, if any, in cellular lipid networks and identify the specific enzymes responsible for its synthesis and degradation.

Investigation of Stereoisomer-Specific Biological Activities

The presence of two chiral centers at the C9 and C10 positions means that 9,10-dihydroxydecanoic acid can exist as four distinct stereoisomers. It is a well-established principle in biochemistry that different stereoisomers of a molecule can have vastly different biological activities.

A specific investigation into this principle was detailed in a European patent, which explored the biological activity of the (9R)-9,10-dihydroxydecanoic acid isomer. This particular stereoisomer was synthesized and tested for its ability to induce the differentiation of M cells, which are specialized epithelial cells in the gut that play a crucial role in initiating mucosal immune responses. The study analyzed the induction of M cell differentiation using specific cellular markers. This research highlights the potential for specific stereoisomers of 9,10-dihydroxydecanoic acid to function as signaling molecules in the immune system. The differential effects of various dihydroxy fatty acid isomers on biological targets, such as their association with neurodevelopmental outcomes, underscore the importance of studying each stereoisomer individually. nih.govsciencedaily.com

| Stereoisomer | Observed/Potential Biological Activity | Research Context |

| (9R)-9,10-dihydroxydecanoic acid | Induction of M cell differentiation | Mucosal immunology |

| Other Stereoisomers (9S, 10S, etc.) | Activity currently uncharacterized | Future research area |

This interactive table summarizes the known and potential activities of different stereoisomers of 9,10-dihydroxydecanoic acid.

Q & A

Basic Research Questions

Q. How can 9,10-dihydroxydecanoic acid be identified and quantified in complex biological matrices like royal jelly?

- Methodological Answer : Thin-layer chromatography coupled with mass spectrometry (TLC-MS) and chemometric analysis is widely used. For example, HPTLC-ESI-MS enables separation and identification based on retention factor (Rf) values and mass spectral matching. Digital image analysis with parametric/non-parametric regression quantifies concentrations in samples . Calibration curves for Rf values (e.g., 0.41 for 8-hydroxyoctanoic acid, 0.5 for 3,10-dihydroxydecanoic acid) are critical for accuracy. Include internal standards like deuterated analogs to control matrix effects .

Q. What are the primary biological sources and roles of 9,10-dihydroxydecanoic acid?

- Methodological Answer : It is a bioactive fatty acid found in royal jelly, contributing to antimicrobial activity. To confirm its presence, perform solvent extraction (e.g., diethyl ether) followed by GC-MS or LC-MS profiling. Comparative studies show it coexists with 10-HDA and sebacic acid, suggesting synergistic roles in host defense . Use bioactivity assays (e.g., MIC tests against Staphylococcus aureus) to link its abundance to antimicrobial efficacy .

Q. What safety protocols are essential for handling 9,10-dihydroxydecanoic acid in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal contact. Work in a fume hood or glovebox for volatile derivatives. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does 9,10-dihydroxydecanoic acid influence oxidative pathways in catalytic systems?

- Methodological Answer : Study its oxidation using Mn-based catalysts (e.g., [Mn(dtbpy)₂(OTf)₂]) under UV-Vis monitoring. Track intermediates like bis-μ-O₂-Mn₂ complexes (absorbance at 537 nm) to elucidate reaction mechanisms. Kinetic analysis (e.g., pseudo-first-order plots) reveals cleavage product formation (~15% after 4 h in MeOH) . Use stopped-flow spectroscopy to capture transient species.

Q. What experimental approaches resolve contradictions in the bioactivity of 9,10-dihydroxydecanoic acid across studies?

- Methodological Answer : Address variability via metabolomics (e.g., PCA of royal jelly samples) to identify co-occurring compounds (e.g., 10-HDA, sebacic acid) that modulate activity . Dose-response assays with purified fractions (≥98% HPLC purity) isolate its effects. Transcriptomic analysis (RNA-seq) can reveal if its activity is direct or mediated through host pathways .

Q. How can isotopic labeling advance the study of 9,10-dihydroxydecanoic acid’s metabolic fate?

- Methodological Answer : Synthesize ¹³C-labeled analogs via dihydroxylation of [U-¹³C]decanoic acid using OsO₄ catalysis. Use tracer studies (LC-MS/MS) to track incorporation into lipid droplets or β-oxidation pathways. Compare with ³H-labeled derivatives for biodistribution assays in model organisms .

Methodological Notes

- Nomenclature : Confirm structural identity via IUPAC rules (e.g., positional numbering of hydroxyl groups) to avoid confusion with isomers like 3,10-dihydroxydecanoic acid .

- Data Validation : Cross-reference CAS 120-87-6 (9,10-dihydroxystearic acid) and related salts (e.g., lithium, ammonium) to ensure compound-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.